Lipophilicity Modulation: Lower XLogP3 and Enhanced Hydrogen Bonding vs. the 2-Methyl Analog
The methyl ester at C2 reduces lipophilicity and adds hydrogen‐bond acceptor capacity compared to the 2-methyl analog. The carboxylic acid congener (CAS 313968-60-4) has an XLogP3 of 1.9, while the 2-methyl analog (CAS 439111-88-3) has an XLogP3 of 2.4, representing a +0.5 log unit increase in lipophilicity for the methyl analog [1][2]. Additionally, the 2-carboxylate scaffold features 8 hydrogen bond acceptors versus 6 for the 2-methyl analog, directly impacting solubility and target binding potential [2][3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.9 (based on 2-carboxylic acid congener CID 676371, which shares the same core substitution pattern except for the ester vs. acid difference) |
| Comparator Or Baseline | 5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439111-88-3): XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 ≈ –0.5 (lower for 2-carboxylate scaffold) |
| Conditions | Predicted XLogP3 values computed by PubChem (XLogP3 3.0 algorithm, 2021 release). |
Why This Matters
Lower lipophilicity is associated with reduced off-target promiscuity and improved metabolic stability, making this scaffold a more attractive starting point for lead optimization programs requiring balanced physicochemical properties.
- [1] PubChem. 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem CID 676371. Computed properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/676371 View Source
- [2] PubChem. 5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. PubChem CID 976987. Computed properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/976987 View Source
- [3] PubChem. 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem CID 676371. Hydrogen Bond Acceptor Count. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/676371 View Source
